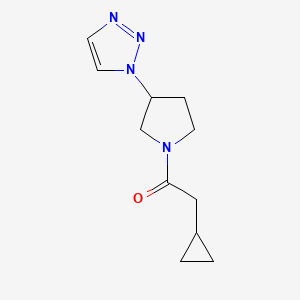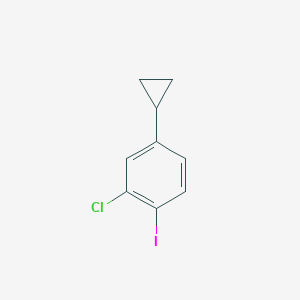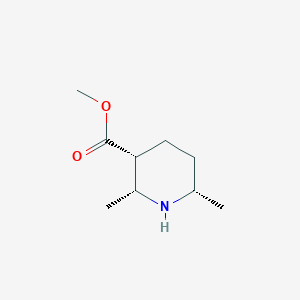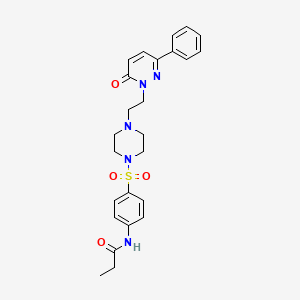
1-(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)-2-环丙基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The cyclopropyl group is a three-membered ring of carbon atoms. The ketone group (C=O) is a functional group with a carbon-oxygen double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The exact structure would depend on the specific locations of the groups on the rings and the configuration of the cyclopropyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and stability .科学研究应用
杂环化合物的合成
- 环加成反应:带有吸电子取代基的色酮与偶氮甲亚胺反应生成 1-苯并吡喃[2,3-c]吡咯烷,证明了该化合物在促进环加成反应中的作用,这对合成具有潜在生物活性的杂环化合物至关重要 (Sosnovskikh 等,2014)。
三唑并吡啶的合成
- 拟三组分合成:三唑并吡啶在药物化学中的用途通过一种新颖的合成方法得到强调,展示了该化合物在创造具有各种生物活性的衍生物中的作用 (Shokoohian 等,2019)。
三唑衍生物的生物活性
- 抗菌和植物生长调节活性:合成了含有吡啶单元的 1H-1,2,4-三唑衍生物,并证明其具有抗菌和植物生长调节活性,表明该化合物在开发农用化学品和药物方面的意义 (Liu 等,2007)。
光物理性质
- 光学和电子性质:探索了在中性和氧化态下用二烷氧基苯取代吡咯稠合氮杂冠烯衍生物的光学和电子性质的影响,表明在电子和光伏器件的材料科学中具有潜在应用 (Takase 等,2013)。
导电聚合物
- 电聚合:基于吡咯的低氧化电位单体的导电聚合物的合成和表征,由于其稳定性和导电性,揭示了在电子和材料科学中的应用 (Sotzing 等,1996)。
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to inhibit heat shock protein 90 (hsp90) . HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stabilization of a wide variety of proteins, including key signaling molecules involved in the growth and survival of cells .
Mode of Action
Similar compounds have been shown to bind to the atp-binding pocket of hsp90, inhibiting its function . This interaction leads to the degradation of HSP90 client proteins, disrupting cellular processes and potentially leading to cell death .
Biochemical Pathways
Therefore, HSP90 inhibition can disrupt these processes and have downstream effects on cell growth and survival .
Result of Action
The inhibition of hsp90 can lead to the degradation of its client proteins, disrupting cellular processes and potentially leading to cell death .
生化分析
Biochemical Properties
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase-II, which is crucial for maintaining acid-base balance in tissues . The compound exhibits moderate inhibition potential against this enzyme, suggesting its potential as a therapeutic agent. Additionally, it may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and stability .
Cellular Effects
The effects of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability . By inhibiting HSP90, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and responses .
Molecular Mechanism
At the molecular level, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone exerts its effects through specific binding interactions with biomolecules. It binds to the active site of carbonic anhydrase-II, inhibiting its activity and disrupting the enzyme’s function . Additionally, the compound interacts with HSP90, leading to the degradation of client proteins via the ubiquitin-proteasome pathway . These interactions result in significant changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone change over time. The compound is relatively stable under inert atmosphere and low temperatures . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase-II, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve other enzymes and cofactors, leading to the formation of metabolites that can further affect cellular functions .
Transport and Distribution
Within cells and tissues, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively and modulate their activity .
属性
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(7-9-1-2-9)14-5-3-10(8-14)15-6-4-12-13-15/h4,6,9-10H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTJJBWMALRWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)

![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)
![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)

![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
